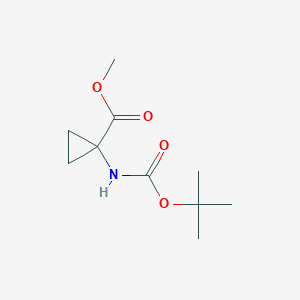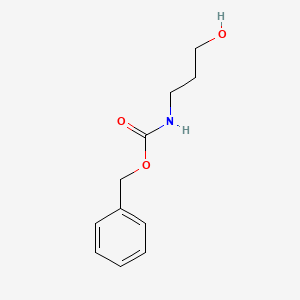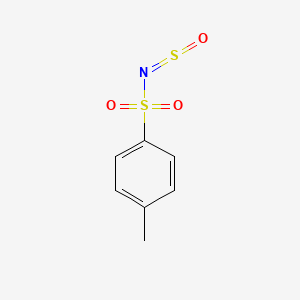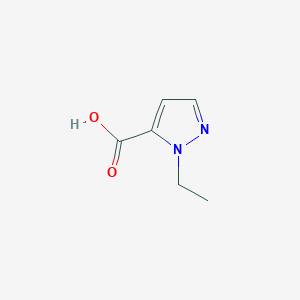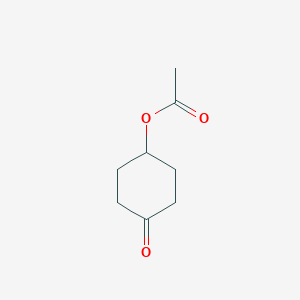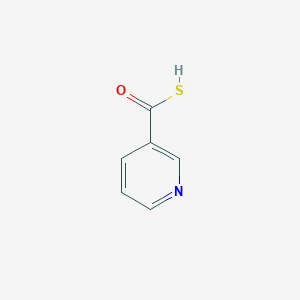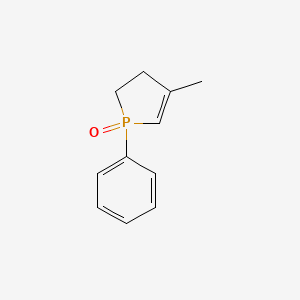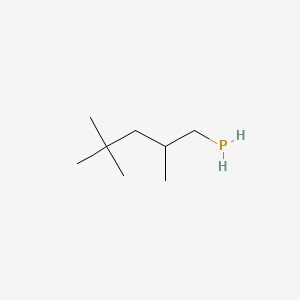
膦,(2,4,4-三甲基戊基)-
描述
Phosphine, (2,4,4-trimethylpentyl)-, also known as 2,4,4-Trimethylpentylphosphine, is a chemical compound with the molecular formula C8H19P . It is a colorless liquid .
Synthesis Analysis
The synthesis of Phosphine, (2,4,4-trimethylpentyl)-, involves the interaction of α-olefin vinylidene dimers with H3PO2 in an isopropanol medium at 90 °C . Another method involves the hydroalumination of α-olefin dimers with subsequent interaction with PCl3 and oxidation with SO2Cl2 .Molecular Structure Analysis
The molecular structure of Phosphine, (2,4,4-trimethylpentyl)-, is characterized by a phosphorus (V) atom bonded to a carbon atom and three hydrogen atoms . The molecular weight is 146.21 Da .Chemical Reactions Analysis
Phosphine, (2,4,4-trimethylpentyl)-, has been shown to extract Mo from hydrochloric, nitric, and sulfuric acid solutions by the mechanism of the cation exchange with the attachment of two single-charged acidic residues of the dimer of bis (2,4,4-trimethylpentyl)phosphine acid to the molybdenum cation .Physical And Chemical Properties Analysis
Phosphine, (2,4,4-trimethylpentyl)-, has a boiling point of 170.2 °C at 760 mmHg, a flash point of 56.7 °C, and an enthalpy of vaporization of 38.99 kJ/mol . It has a polar surface area of 13.59 Å2, a rotatable bond count of 3, and a heavy atom count of 9 .科学研究应用
膦衍生物在还原二硫键中的应用
膦衍生物,特别是三(2-羧乙基)膦 (TCEP) 及其酯类类似物,已被探索其对肽和蛋白质中二硫键的反应性。这些化合物促进了二硫键的还原,为生化系统提供了一种通用的工具。Cline 等人 (2004) 的研究重点介绍了 TCEP 的一、二和三甲基酯类似物的合成,这将反应性扩展到较低的 pH 值并增加了脂溶性以提高膜的渗透性,从而针对特定的生物应用定制了膦类似物 (Cline 等人,2004)。
害虫管理中的膦抗性
研究已发现俄克拉荷马州主要储藏小麦害虫(如赤拟谷盗和谷象)中的膦抗性。Opit 等人 (2012) 进行的研究揭示了膦抗性显著增加,对膦作为储藏谷物产品害虫熏蒸剂的功效提出了挑战 (Opit 等人,2012)。
不对称合成与催化
膦衍生物在不对称合成和催化中发挥着至关重要的作用。Huang 等人 (2014) 证明了钯催化的非对映选择性地将二芳基膦添加到苯醌中,获得了高收率的对映选择性极好的 P-立体异构二芳基亚膦酸酯。这一过程强调了膦衍生物在合成手性膦及其衍生物(在药物化学和材料科学中有价值)中的效用 (Huang 等人,2014)。
膦诱导的氧化损伤和抗性机制
研究已探讨了膦对细胞和分子机制(包括氧化应激和抗性)的影响。例如,研究表明膦会对大鼠造成氧化损伤,Hsu 等人 (2002) 的研究重点介绍了谷胱甘肽 (GSH) 在调节膦诱导的氧化损伤中的作用。这些发现有助于了解膦的毒理作用和生物系统中潜在的抗性机制 (Hsu 等人,2002)。
膦在有机合成和催化中的应用
膦在有机合成和催化中至关重要,在各种催化反应中充当配体。Lauer 等人 (2014) 研究了新戊基膦配体在芳基溴化物与烯烃偶联中的应用,展示了对 Heck 反应中烯烃异构化的控制。这项研究强调了膦配体在微调反应结果方面的多功能性,这对于开发新的合成方法至关重要 (Lauer 等人,2014)。
安全和危害
未来方向
Phosphine, (2,4,4-trimethylpentyl)-, and its derivatives have been widely used in the extraction and separation of metal ions in hydrometallurgy . The replacement of oxygen with sulfur in the functional groups (P = O to P = S group) has two opposing effects. One is to enhance their acidity and extractability due to an increase in the stability of metal complexes, and the other is to make the stripping of metals from the loaded Cyanex 301 difficult . This information is of great value in the synthesis of new kinds of extractants for the extraction of metals from a diverse medium .
属性
IUPAC Name |
2,4,4-trimethylpentylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19P/c1-7(6-9)5-8(2,3)4/h7H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUJXKQEUURINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)CP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868644 | |
| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphine, (2,4,4-trimethylpentyl)- | |
CAS RN |
82164-75-8 | |
| Record name | (2,4,4-Trimethylpentyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82164-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082164758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





